molecular formula Chemical Formula B1676330 Metampicillin CAS No. 6489-97-0

Metampicillin

Cat. No. B1676330
CAS RN: 6489-97-0
M. Wt: 361.4 g/mol
InChI Key: FZECHKJQHUVANE-UKAJUAJCSA-N
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Description

Metampicillin is a penicillin antibiotic . It is prepared by the reaction of ampicillin with formaldehyde, and is hydrolysed in aqueous solution with the formation of ampicillin . Hydrolysis is rapid under acid conditions, e.g., in the stomach, less rapid in neutral media, and incomplete in solutions such as human serum .


Synthesis Analysis

Metampicillin is prepared by the reaction of ampicillin with formaldehyde . NMR studies reveal that metampicillin contains a formaldehyde-derived cyclic aminal . NMR time-course experiments with excess formaldehyde in solution show the formation of another product with an additional exocyclic hemiaminal group formed by reaction with the cyclic aminal nitrogen . The exocyclic hemiaminal group is readily removed by reaction with the formaldehyde scavenger 1,3-cyclohexanedione, whereas the cyclic aminal methylene exhibits greater stability .


Molecular Structure Analysis

The overall results assign the structure of metampicillin as containing a cyclic aminal . This reveals the potential for complexity in the reaction of formaldehyde with biomedicinally relevant molecules .


Chemical Reactions Analysis

The reaction of ampicillin with formaldehyde results in the formation of metampicillin . This reaction leads to the formation of a cyclic aminal . In the presence of excess formaldehyde, another product with an additional exocyclic hemiaminal group is formed .

Scientific Research Applications

Metampicillin Structure and Chemistry

Metampicillin, a β-lactam antibiotic, is prepared through the reaction of ampicillin with formaldehyde. Research has revealed that metampicillin contains a formaldehyde-derived cyclic aminal. NMR studies show the formation of another product with an exocyclic hemiaminal group formed by reaction with the cyclic aminal nitrogen. This research highlights the complexity in the reaction of formaldehyde with biomedically relevant molecules, contributing to our understanding of antibiotic chemistry (Reinbold et al., 2020).

Antibiotic Resistance and Biofilms

The development of bacterial resistance to antimicrobial agents remains a significant challenge in treating infections. Research into metampicillin and other antibiotics' efficacy against various pathogens has been crucial in understanding and combating antibiotic resistance. The study of aging biofilms, for example, offers insights into bacterial resistance mechanisms and informs strategies for developing more effective antibiotic therapies (Anwar, Strap, & Costerton, 1992).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of antibiotics like metampicillin is essential for effective treatment strategies. Studies on the biliary elimination of metampicillin, for instance, have shown variations according to the route of administration, providing insights into how the drug is processed and expelled by the body (Brogard et al., 1976).

Metampicillin and Antimicrobial Activity

The study of metampicillin's antimicrobial properties is crucial for its application in treating infections. Research comparing its antibacterial activities with other compounds has provided valuable information on its efficacy against various bacterial strains, helping to inform its use in clinical settings (Choi et al., 1995).

properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24)/t10-,11-,12+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZECHKJQHUVANE-MCYUEQNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048479
Record name Metampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metampicillin

CAS RN

6489-97-0
Record name Metampicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6489-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metampicillin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006489970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metampicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAMPICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0H6U7VSTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
R Sutherland, S Elson, EAP Croydon - Chemotherapy, 1972 - karger.com
… Metampicillin, the penicillin prepared by the reaction Key Words of ampicillin with formaldehyde, hydrolysed in aqueous solution Metampicillin with the formation of ampicillin. Hydrolysis …
Number of citations: 25 karger.com
R Reinbold, T John, P Spingardi, A Kawamura… - Scientific Reports, 2020 - nature.com
… We report NMR studies on the structure and stability of metampicillin in water. The results confirm the presence of the core scaffold of 1 in metampicillin and identify co-existing cyclic …
Number of citations: 2 www.nature.com
M Pinget, JM Brogard, J Dauchel… - Journal of …, 1976 - academic.oup.com
… Sarcina lutea as test-organism for ampicillin and metampicillin and Pseudomonas aeruginosa for carbenicillin. Assays of metampicillin raise two difficulties due to the partial hydrolysis …
Number of citations: 17 academic.oup.com
H Lee, JS Lee, HS Lee - … of Chromatography B: Biomedical Sciences and …, 1995 - Elsevier
… of metampicillin and diffculfies in the simultaneous determination of metampicillin and ampi~… 19] for the simultaneous determination of metampicillin and ampicillin in biological samples. …
Number of citations: 34 www.sciencedirect.com
JM Brogard, M Pinget, M Adloff, M Dorner… - Journal of …, 1976 - academic.oup.com
… In order to preserve its uniquely high rate of biliary excretion, metampicillin should be … upon the hepatic excretion of metampicillin. The biliary excretion of metampicillin was studied by in …
Number of citations: 9 academic.oup.com
H Lee, WC Jang, HS Lee - Archives of Pharmacal Research, 1994 - Springer
… determination of metampicillin and ampiciIlin using a … Metampicillin was hydrolyzed to ampicillin with half life of 41.5 min at physiological pH and temperature. In acidic pH, metampicillin …
Number of citations: 2 link.springer.com
F Jimeno, F Casas, D Carriazo - 1981 - osti.gov
Degradation of 14{sup C}-metampicillin incorporated to several physiological sera for medical uses has been studied. Influence of environmental conditions as well as possible …
Number of citations: 0 www.osti.gov
KH Choi, SK Kim, MC Baek, BK Kim, DY Lee… - Archives of Pharmacal …, 1995 - Springer
… of metampicillin and sulbactam(2∶1). The antibacterial activities of SM-101 were compared with those of metampicillin… Thein vivo efficacy of SM-101 was more active than metampicillin …
Number of citations: 7 link.springer.com
F Jimeno de Osso, F Casas Medica, D Carriazo Tovar - 1981 - inis.iaea.org
[en] Degradation of 14 C-metampicillin incorporated to several physiological sera for medical uses has been studied. Influence of environmental conditions as well as possible …
Number of citations: 0 inis.iaea.org
M Pinget, JM Brogard, J Lavillaureix - Pharmacology of Antibiotics, 1976 - Springer
… metampicillin in O. 5 gm oral doses and 5 patients were given ampicillin and metampicillin … Blood of metampicillin raises two difficulties due to the partial hydrolysis of this antibiotic into …
Number of citations: 1 link.springer.com

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